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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941

Application Notes and Protocols for DBPR728

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBPR728 is an orally bioavailable, N-acyl prodrug of the potent and selective Aurora A
(AURKA) kinase inhibitor, 6K465.[1][2][3] Developed for cancer therapy, DBPR728's primary
mechanism of action involves the inhibition of AURKA, which subsequently leads to the
destabilization and reduction of MYC-family oncoproteins (c-MYC and N-MYC).[4][5] This
activity induces apoptosis and inhibits proliferation in cancer cells where MYC is overexpressed
or amplified.[4][5] Due to its prodrug nature, DBPR728 exhibits approximately 10-fold greater
oral bioavailability compared to its active moiety, 6K465, and demonstrates a long half-life in
tumors.[1][6][7] These characteristics make it a promising candidate for treating various solid
tumors, including small cell lung cancer (SCLC), triple-negative breast cancer, and
medulloblastoma.[1][4][6]

Dissolution and Stock Solution Preparation

Proper dissolution and storage of DBPR728 are critical for ensuring its stability and activity in
experimental settings. The recommended solvent for preparing stock solutions for in vitro
assays is dimethyl sulfoxide (DMSO).[1]

Protocol for Preparing a 10 mM DMSO Stock Solution:
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» Weighing: Accurately weigh the required amount of DBPR728 powder (Molecular Weight:
598.12 g/mol ) in a sterile microcentrifuge tube.

» Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a final
concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.98 mg
of DBPR728 in 1 mL of DMSO.

» Dissolution: Vortex the solution thoroughly until the compound is completely dissolved.
Gentle warming in a water bath (not exceeding 37°C) may assist dissolution if necessary.

» Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-
thaw cycles, which can degrade the compound.

» Storage: Store the aliquoted stock solutions at -20°C for short-term storage or -80°C for long-
term storage.[3] When required for experiments, thaw an aliquot and dilute it to the final
working concentration using the appropriate cell culture medium or assay buffer. Avoid
storing diluted solutions for extended periods.

Quantitative Data Summary

The following table summarizes key quantitative parameters for DBPR728 and its active form,
6K465, compiled from preclinical studies.
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Parameter

Value | Observation

Cell Lines | Model Citation

Prodrug / Active
Moiety

DBPR728 is an N-acyl
prodrug of 6K465.

[1](2]

Oral Bioavailability

~10-fold improvement
over 6K465.

Mouse
Pharmacokinetic
Studies

[11(6][7]

In Vitro IC50

<300 nM

Various SCLC cell
(5]

lines

Tumor/Plasma Ratio

3.6-fold within 7 days

post-administration.

Mouse Xenograft

Model (el

In Vivo Dosing (High
Efficacy)

100 mg/kg, oral, 5
days on/2 days off.

NCI-H446 SCLC

Xenograft

[1]

In Vivo Dosing

300 mg/kg, oral, once

Mouse Xenograft

[4]1[5]

(Reduced Frequency) a week. Models
Synergizes with
o o SCLC Xenograft
Combination Therapy MTOR inhibitor Model [11161[8]
odels

Everolimus.

Mechanism of Action

Reduces c-MYC and
N-MYC protein levels.

NCI-H82 & SK-N-

BE(2) cells s

Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT-Based)

This protocol outlines a method to assess the anti-proliferative effects of DBPR728 on cancer

cell lines.

o Cell Seeding: Plate cancer cells (e.g., NCI-H446, NCI-H69) in a 96-well plate at a density of

5,000 cells/well in 100 pL of complete culture medium. Incubate for 24 hours at 37°C and 5%

CO: to allow for cell attachment.

e Compound Preparation: Prepare a series of dilutions of DBPR728 from your 10 mM DMSO

stock solution in culture medium. A typical final concentration range might be 1 nM to 10 uM.
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Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and
non-toxic (e.g., < 0.1%).

o Treatment: Remove the medium from the wells and add 100 pL of the medium containing the
different concentrations of DBPR728 or vehicle control (medium with DMSO).

 Incubation: Incubate the plate for 72 hours at 37°C and 5% CO..

o MTT Assay: Add 20 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an
additional 3-4 hours.

e Solubilization: Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the
results to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of DBPR728
in vivo. All animal procedures must be approved by an Institutional Animal Care and Use
Committee (IACUC).

o Cell Implantation: Subcutaneously inject 5 x 10° MY C-amplified cancer cells (e.g., NCI-
H446) suspended in a solution like Matrigel into the flank of immunodeficient mice (e.g.,
NU/NU mice).

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
(Volume = 0.5 x Length x Width?).

e Randomization: When tumors reach an average volume of approximately 150-200 mm?,
randomize the mice into treatment groups (e.g., Vehicle, DBPR728 100 mg/kg, DBPR728
300 mg/kg).

» Drug Administration: Prepare DBPR728 in an appropriate vehicle for oral gavage. Administer
the compound according to the planned schedule (e.g., 100 mg/kg daily for 5 days/week, or
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300 mg/kg once per week).[1][4]
e Monitoring Efficacy and Toxicity:
o Measure tumor volume 2-3 times per week.
o Record animal body weight at each measurement as an indicator of toxicity.[5]
o Continue treatment for the specified cycle (e.g., 21 days).[1]

o Data Analysis: Plot the mean tumor volume for each group over time to evaluate anti-tumor
efficacy. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.qg.,
Western blotting for c-MYC levels).

Visualizations
Signaling Pathway of DBPR728

Caption: Mechanism of action for DBPR728 targeting the AURKA-MYC axis.

General Experimental Workflow
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Preparation
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Caption: Workflow for preparing and using DBPR728 in experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

aacrjournals.org [aacrjournals.org]
medchemexpress.com [medchemexpress.com]
DBPR728 | Aurora A inhibitor | Probechem Biochemicals [probechem.com]

1.
2.
3.

e 4. Request Rejected [ibpr.nhri.edu.tw]
5. Request Rejected [ibpr.nhri.edu.tw]
6.

Discovery of a Long Half-Life AURKA Inhibitor to Treat MYC-Amplified Solid Tumors as a
Monotherapy and in Combination with Everolimus - PubMed [pubmed.nchbi.nlm.nih.gov]

o 7.researchgate.net [researchgate.net]
o 8. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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